molecular formula C11H13ClN2O3 B13793516 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one CAS No. 52420-38-9

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one

Cat. No.: B13793516
CAS No.: 52420-38-9
M. Wt: 256.68 g/mol
InChI Key: KJCMTHDEAFQGRR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a methoxy group attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro or methoxy groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyacetophenone: Shares the chloro and methoxy substituents but has a different core structure.

    (3-Chloro-4-methoxyphenyl)methanethiol: Contains similar substituents but differs in the functional group attached to the phenyl ring.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52420-38-9

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one

InChI

InChI=1S/C11H13ClN2O3/c1-16-10-4-3-8(7-9(10)12)13-5-6-14(17-2)11(13)15/h3-4,7H,5-6H2,1-2H3

InChI Key

KJCMTHDEAFQGRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCN(C2=O)OC)Cl

Origin of Product

United States

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